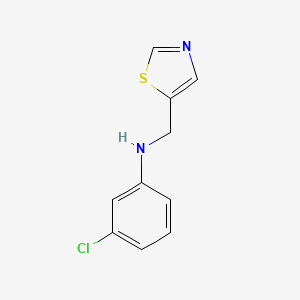
3-Chloro-N-(thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 3-Chloro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with thiazole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-N-(thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-N-(thiazol-5-ylmethyl)aniline include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H9ClN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2 |
InChI Key |
RIMAZSZALRIIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
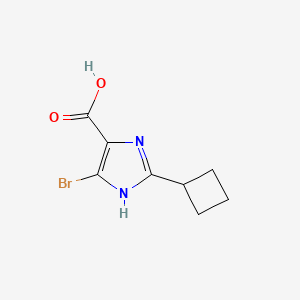
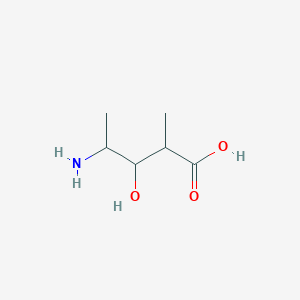
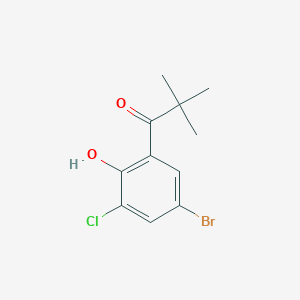


![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
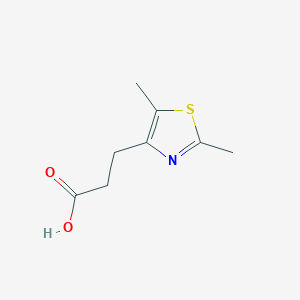

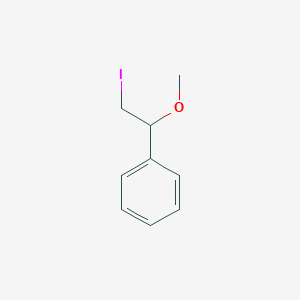
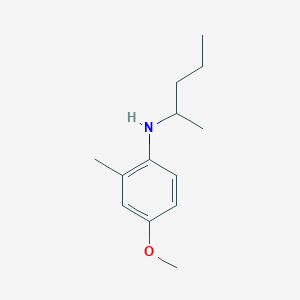
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)

